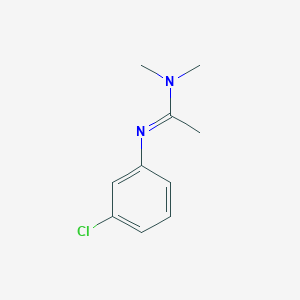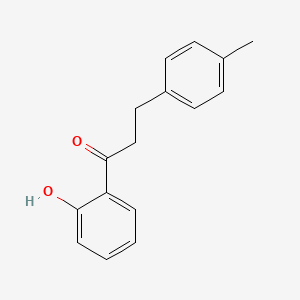
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxyphenyl group and a p-tolyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and p-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(p-tolyl)propan-1-ol.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-2-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one is unique due to the presence of both hydroxyphenyl and p-tolyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9,17H,10-11H2,1H3 |
InChI Key |
ZENLLPKFNHYMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




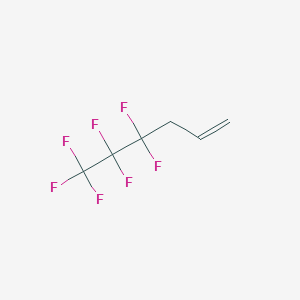
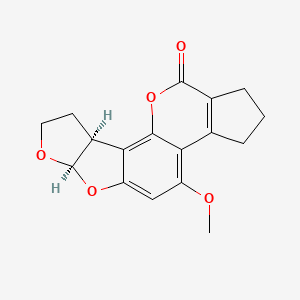

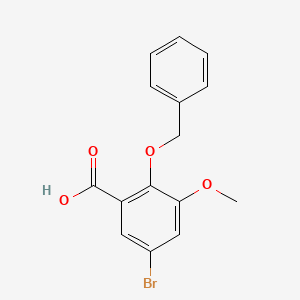
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

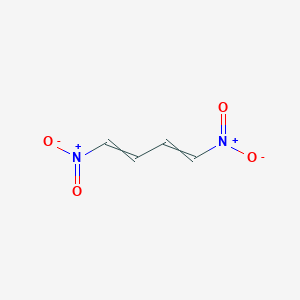
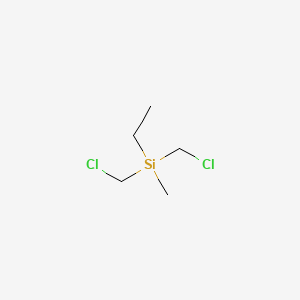


![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
